[Sar1,Bpa8]AngII
Beschreibung
Structure
2D Structure
Eigenschaften
Molekularformel |
C56H75N13O11 |
|---|---|
Molekulargewicht |
1106.3 g/mol |
IUPAC-Name |
(2S)-3-(4-benzoylphenyl)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C56H75N13O11/c1-6-33(4)47(68-50(74)41(26-35-18-22-39(70)23-19-35)64-52(76)46(32(2)3)67-49(73)40(63-45(71)30-59-5)14-10-24-61-56(57)58)53(77)65-42(28-38-29-60-31-62-38)54(78)69-25-11-15-44(69)51(75)66-43(55(79)80)27-34-16-20-37(21-17-34)48(72)36-12-8-7-9-13-36/h7-9,12-13,16-23,29,31-33,40-44,46-47,59,70H,6,10-11,14-15,24-28,30H2,1-5H3,(H,60,62)(H,63,71)(H,64,76)(H,65,77)(H,66,75)(H,67,73)(H,68,74)(H,79,80)(H4,57,58,61)/t33-,40-,41-,42-,43-,44-,46-,47-/m0/s1 |
InChI-Schlüssel |
CLBUUAFJDOTEBS-AAVPAQJNSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Herkunft des Produkts |
United States |
Sar1,bpa8 Angii As an Advanced Photoaffinity Labeling Agent
Fundamental Principles of Photoaffinity Labeling with Bpa Moieties
Photoaffinity labeling is a powerful technique used to identify and characterize binding interactions within biological systems. nih.gov The incorporation of a photo-reactive moiety, such as a benzophenone (B1666685) derivative, into a ligand allows for light-induced covalent bond formation with its target protein, effectively creating a permanent snapshot of the transient binding event. nih.govnih.gov
Photochemical Mechanism of Benzophenone Derivatives and Covalent Bond Formation
Benzophenone (Bpa) and its derivatives are highly effective photo-reactive groups used in photoaffinity labeling. nih.gov The mechanism is initiated by exposing the benzophenone moiety to UV light, typically at a wavelength of 350–360 nm. nih.govnih.gov This specific wavelength is advantageous as it is less likely to cause damage to proteins compared to the shorter wavelengths required for other photoprobes like phenyl azides. nih.govnih.gov
Upon UV activation, the benzophenone carbonyl group undergoes an n to π* electronic transition, forming a reactive triplet diradical state known as a ketyl radical. nih.govumich.eduyoutube.com This highly reactive species can abstract a hydrogen atom from a nearby C-H bond within the target protein. nih.gov The reaction shows a preference for C-H bonds adjacent to heteroatoms like sulfur, making methionine residues a frequent target. nih.govcapes.gov.br Following hydrogen abstraction, a new, stable carbon-carbon covalent bond is formed between the benzophenone's ketone carbon and the carbon atom of the interacting amino acid residue. nih.govnih.gov
A significant feature of benzophenone photochemistry is its relative stability in aqueous environments. If the excited triplet state does not encounter a suitable hydrogen donor, it can relax back to its ground state. nih.govumich.edu This allows the molecule to be repeatedly excited, increasing the probability of a successful cross-linking event over extended irradiation periods and minimizing unproductive side reactions with solvent molecules. nih.govumich.edu
Implications for Direct Ligand-Receptor Contact Site Identification
The use of ligands containing Bpa, such as [Sar1,Bpa8]AngII, has profound implications for mapping the precise interaction surfaces between a ligand and its receptor. nih.gov When a Bpa-containing ligand binds to its receptor's pocket, the photo-reactive group is positioned in close proximity to the amino acid residues that form the binding site. capes.gov.brresearchgate.net
UV irradiation at this stage permanently cross-links the ligand to the receptor at the point of direct contact. nih.govnih.gov This covalent capture of the ligand-receptor complex is the critical step that allows for subsequent identification of the interaction site. nih.gov To pinpoint the labeled residues, the covalently linked complex is typically subjected to enzymatic or chemical fragmentation. nih.govcapes.gov.br For instance, proteases like V8 protease or chemical agents such as cyanogen (B1215507) bromide (CNBr) are used to cleave the receptor protein into smaller, manageable peptides. nih.govcapes.gov.broup.com
By analyzing the resulting radiolabeled peptide fragments, often through techniques like Edman degradation or mass spectrometry, researchers can identify the exact amino acids that were covalently modified by the Bpa moiety. capes.gov.br This methodology has been successfully employed with 125I-[Sar1,Bpa8]AngII to determine that the C-terminal end of the AngII analog interacts directly with specific residues within the seventh transmembrane domain of the human angiotensin II type 1 (AT1) receptor. nih.govcapes.gov.broup.com
Table 1: Research Findings on AT1 Receptor Contact Sites Identified Using this compound
| Photoprobe | Receptor | Methodology | Identified Contact Region/Residues | Reference |
|---|---|---|---|---|
| 125I-[Sar1,Bpa8]AngII | Human AT1 Receptor | Photoaffinity Labeling, CNBr Cleavage, V8 Protease Digestion | Seventh transmembrane domain, specifically a 7.5 kDa fragment circumscribed to amino acids 285-295. | nih.govoup.com |
| 125I-[Sar1,Val5, Bpa8]AngII | Human AT1 Receptor | Photoaffinity Labeling, CNBr Cleavage, Manual Edman Radiosequencing | Phe293 and Asn294 within the seventh transmembrane domain. | capes.gov.br |
| 125I-[Sar1,Bpa8]AngII | Human AT1 Receptor Met Mutants | Photoaffinity Labeling, CNBr Digestion, Methionine Proximity Assay | A binding pocket including residues in TMD III (L112, Y113), TMD VI (F249, W253, H256, T260), and TMD VII (F293, N294, N295, C296, L297). | capes.gov.br |
Methodological Development and Synthesis of Radiolabeled this compound
The practical application of this compound in receptor studies necessitates its labeling with a radioactive isotope. This process transforms the photoprobe into a radioligand, enabling its sensitive detection and quantification in binding assays and fragmentation analyses. nih.gov
Strategies for High-Yield Radioiodination (e.g., 125I-labeling) for Receptor Studies
The introduction of Iodine-125 (125I) into peptide structures is a cornerstone of receptor research, offering high specific activity and detectability. nih.govnih.gov The synthesis of 125I-[Sar1,Bpa8]AngII is achieved through direct electrophilic radioiodination, a method that targets specific amino acid residues within the peptide that are susceptible to electrophilic attack. nih.govoup.commdpi.com
The general strategy involves the oxidation of sodium iodide (Na125I) to generate a more reactive electrophilic iodine species (I+). nih.govresearchgate.net This species then substitutes a hydrogen atom on an activated aromatic ring within the peptide structure. While tyrosine is the most common target for iodination, other residues like histidine can also be labeled. nih.govmdpi.com
Several oxidizing agents are commonly used to facilitate this reaction, with Chloramine-T and Iodogen being among the most prevalent. nih.govresearchgate.net
Chloramine-T Method: This technique is widely used due to its simplicity. It involves mixing the peptide, Na125I, and a solution of Chloramine-T. The reaction is rapid and must be terminated by adding a reducing agent, such as sodium metabisulfite, to prevent damage to the peptide. nih.govrsc.org
Iodogen Method: In this approach, the oxidizing agent, Iodogen, is coated onto the surface of the reaction vessel. This solid-phase method is considered gentler, as the oxidant is not in solution with the peptide, potentially leading to higher integrity of the final product. nih.gov
High radiochemical yields are paramount. Studies have shown that covalent incorporation yields for 125I-[Sar1,Bpa8]AngII into the AT1 receptor can be significant, with reported values between 20-34%. capes.gov.broup.com Optimizing reaction conditions, such as pH and the molar ratio of peptide to iodide, is crucial for maximizing the yield of the desired mono-iodinated product. nih.govnih.gov
Purification Techniques for Radioligand Integrity
Following the radioiodination reaction, the mixture contains the desired radiolabeled peptide, unreacted free 125I, and potentially other by-products. nih.gov A robust purification step is essential to isolate the pure radioligand, ensuring its integrity and specificity in subsequent receptor binding studies. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for this purpose. nih.goviaea.org Specifically, Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The reaction mixture is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. This allows for the efficient separation of the more hydrophobic iodinated peptide from the unreacted iodide and other impurities. nih.goviaea.org
Other chromatographic methods can also be employed as part of the purification process, including:
Size-Exclusion Chromatography (e.g., Bio Gel P2 columns): Separates molecules based on size. iaea.org
Solid-Phase Extraction (e.g., C18 Sep Pak cartridges): A rapid method to remove salts and concentrate the labeled peptide before final HPLC purification. iaea.org
The purity of the final radioligand is verified by analyzing the HPLC eluate with a radioactivity detector, ensuring that a single, sharp peak corresponding to the desired product is obtained. rsc.org This rigorous purification ensures that the radiolabeled this compound is suitable for high-precision photoaffinity labeling experiments. capes.gov.br
Angiotensin Ii Receptor Interaction and Binding Site Elucidation Using Sar1,bpa8 Angii
Characterization of Covalent Labeling Specificity and Efficiency
[Sar1,Bpa8]AngII has been instrumental in delineating the distinct binding properties of the two major angiotensin II receptor subtypes, AT1R and AT2R. Its utility stems from its differential binding affinities and labeling efficiencies for these two receptors. The compound displays a significantly higher binding affinity for human myometrium membranes, a preparation predominantly expressing the AT2R, compared to bovine adrenocortical membranes, which are rich in AT1R. nih.gov
| Receptor Preparation | Predominant Receptor Type | Dissociation Constant (Kd) | Source |
|---|---|---|---|
| Human Myometrium Membranes | AT2R | 0.39 nM | nih.gov |
| Bovine Adrenocortical Membranes | AT1R | 6.5 nM | nih.gov |
The covalent labeling of the Angiotensin II Type 1 Receptor (AT1R) by this compound appears to be highly dependent on the experimental context. In some studies using specific preparations, photolabeling experiments with an iodinated form of the compound showed that AT1R was not covalently labeled. nih.gov However, other research utilizing a radiolabeled version, 125I-[Sar1,Bpa8]AngII, achieved high-yield, specific covalent labeling of the AT1 receptor. oup.comgrafiati.comnih.gov This discrepancy suggests that factors such as the specific analog form or the cellular environment can influence labeling efficiency. Despite these differences in covalent incorporation, the analog consistently binds to the AT1R, acting as a specific but non-competitive antagonist. nih.gov
In contrast to the variable results with AT1R, this compound has proven to be a particularly effective and selective tool for labeling the Angiotensin II Type 2 Receptor (AT2R). nih.gov In preparations rich in AT2R, such as human myometrium, photolabeling experiments with iodinated this compound result in high-yield covalent labeling of the AT2R, while the AT1R in the same or different preparations remains unlabeled. nih.gov This high degree of selectivity was noteworthy, especially as previous attempts to photolabel the AT2R with other AngII analogs had been unsuccessful. nih.gov This makes this compound an invaluable probe for the biochemical characterization of the AT2R binding site. nih.gov
Competitive binding assays have been crucial in confirming the specificity of this compound's interaction with the angiotensin receptors. The specificity of its labeling of the AT2R was verified through competition with the AT2-selective ligand PD123319. nih.gov Conversely, the lack of labeling at the AT1R in certain experiments was confirmed by the inability of the AT1-selective antagonist L158,809 to prevent what little background interaction occurred. nih.gov These competitive displacement studies underscore the compound's utility in distinguishing between the two receptor subtypes. nih.gov
| Receptor Target | Competing Ligand | Ligand Type | Outcome | Source |
|---|---|---|---|---|
| AT2R | PD123319 | AT2-Selective | Verified labeling specificity | nih.gov |
| AT1R | L158,809 | AT1-Selective | Confirmed lack of specific labeling in certain contexts | nih.gov |
High-Resolution Identification of Ligand-Binding Domains and Contact Residues
Photoaffinity labeling with this compound has enabled significant progress in mapping the precise location of the AngII binding pocket within the receptor structures. By covalently cross-linking the ligand to the receptor, researchers can use proteolytic or chemical cleavage to isolate and identify the specific receptor fragments and, ultimately, the amino acid residues involved in the interaction.
Studies using this compound have consistently shown that the C-terminal end of the AngII peptide binds deep within the transmembrane domains of the AT1 receptor. oup.comnih.govcapes.gov.brcapes.gov.br This mode of binding allows the peptide to make critical contacts with several TMDs, forming a distinct binding pocket. oup.com Chemical cleavage of the covalent 125I-[Sar1,Bpa8]AngII-AT1R complex has been used to narrow down the site of interaction. oup.comnih.govcapes.gov.br For instance, digestion with cyanogen (B1215507) bromide (CNBr) produced a 7.5 kDa fragment that was further analyzed to pinpoint the labeling site to a region encompassing the seventh transmembrane domain. oup.comnih.gov
High-resolution studies have confirmed that the binding pocket for the C-terminal residue of AngII is circumscribed by Transmembrane Domains (TMDs) III, VI, and VII. oup.comcapes.gov.br The use of this compound in combination with systematic methionine mutagenesis—an approach called the methionine proximity assay—has allowed for the precise identification of contact residues. capes.gov.br This work has shown that the Bpa moiety at position 8 of the ligand is positioned between these three TMDs. capes.gov.br Proteolytic and chemical fragmentation of the photolabeled receptor has definitively localized the primary interaction site of this compound's C-terminus to the seventh transmembrane domain (TMD VII) of the AT1 receptor, specifically within the amino acid sequence 285-295. oup.comnih.govdntb.gov.ua Further analysis using Edman radiosequencing identified Phe293 and Asn294 as direct contact points for the ligand within TMD VII. capes.gov.br
| Transmembrane Domain (TMD) | Identified Contact Residues | Source |
|---|---|---|
| TMD III | L112, Y113 | capes.gov.br |
| TMD VI | F249, W253, H256, T260 | capes.gov.br |
| TMD VII | F293, N294, N295, C296, L297 | capes.gov.brcapes.gov.br |
Identification of Extracellular Loop Interactions
Photoaffinity labeling studies utilizing radiolabeled this compound have been instrumental in identifying the points of contact between AngII and the extracellular domains of the AT1 receptor. While the C-terminal end of AngII, mimicked by the Bpa at position 8 in this compound, interacts with the transmembrane domains, the N-terminal portion of AngII has been shown to interact with the second extracellular loop (ECL2) of the AT1 receptor. oup.com This was demonstrated using a complementary photoaffinity analog, [Bpa1]AngII, where the photoreactive group is at the N-terminus. oup.com These findings support a model where the peptide ligand, AngII, docks into the receptor in a way that its two ends interact with distinct regions of the receptor, with ECL2 serving as a key docking point for the N-terminal part of the hormone. oup.com
| Interacting Ligand Region | Receptor Domain | Method | Reference |
| N-terminus of AngII | Second Extracellular Loop (ECL2) | Photoaffinity Labeling with [Bpa1]AngII | oup.com |
Pinpointing Specific Amino Acid Residues at the Receptor-Ligand Interface
The use of this compound has enabled the precise identification of individual amino acid residues within the AT1 receptor that form the binding pocket for the C-terminal end of AngII. This has been achieved through a combination of photoaffinity labeling, chemical cleavage of the receptor-ligand complex, and site-directed mutagenesis.
High-affinity, radiolabeled this compound has been successfully used to photolabel the human AT1 (hAT1) receptor. capes.gov.br Subsequent chemical cleavage of the covalently linked receptor-ligand complex with cyanogen bromide (CNBr) generated a 7 kDa fragment corresponding to the C-terminal portion of the receptor (residues 285-334). capes.gov.br Through manual Edman radiosequencing of this photolabeled fragment, the sites of ligand incorporation were precisely identified as Phe293 and Asn294, both located within the seventh transmembrane domain (TMD7) of the hAT1 receptor. capes.gov.br
To further confirm these contact points, receptor mutants were created where Phe293 and Asn294 were individually replaced with methionine (F293M and N294M). capes.gov.br When these mutant receptors were photolabeled with this compound and then digested with CNBr, the analysis of the resulting fragments by SDS-PAGE confirmed that residues 293 and 294 are indeed the contact points. capes.gov.br These experiments provide strong evidence that the C-terminal residue of AngII interacts directly with Phe293 and Asn294 in TMD7 of the AT1 receptor. capes.gov.brcapes.gov.br
| Labeled Residue | Location | Experimental Approach | Outcome | Reference |
| Phe293 | Transmembrane Domain 7 | Photoaffinity labeling, CNBr cleavage, Edman sequencing, Site-directed mutagenesis | Confirmed as a direct contact point for the C-terminus of AngII | capes.gov.br |
| Asn294 | Transmembrane Domain 7 | Photoaffinity labeling, CNBr cleavage, Edman sequencing, Site-directed mutagenesis | Confirmed as a direct contact point for the C-terminus of AngII | capes.gov.br |
| Interacting Residue | Location | Significance | Reference |
| Asn-200(5.43) | Transmembrane Domain 5 | Identified as a contact point for this compound, indicating a multi-domain binding pocket. | researchgate.netelectronicsandbooks.com |
Molecular Mechanisms of Receptor Conformation and Functional Selectivity Investigated by Sar1,bpa8 Angii
Probing Receptor Conformational States and Dynamics
The ability of [Sar1,Bpa8]AngII to be covalently cross-linked to the AT1 receptor upon photoactivation has provided unprecedented insights into the receptor's structural landscape. This has been particularly valuable in distinguishing between different functional states of the receptor.
Delineation of Inactive versus Agonist-Activated Receptor Conformations
This compound has been instrumental in delineating the structural differences between the inactive and agonist-activated conformations of the AT1 receptor. Photoaffinity labeling studies utilizing this compound have successfully captured distinct receptor states. A notable study compared the photolabeling pattern of ¹²⁵I-[Sar1,Bpa8]AngII on the wild-type AT1 receptor, which represents the inactive state, against a constitutively active mutant (CAM), N111G-AT1, which mimics the agonist-activated state. nih.govnih.gov The differing patterns of covalent attachment of the Bpa residue within the receptor structure provided direct evidence for distinct conformations between the inactive and active states. nih.gov These findings underscore the utility of this compound as a molecular probe to physically map the conformational landscape of the AT1 receptor.
Elucidation of Structural Rearrangements Upon Ligand Binding
Photoaffinity labeling experiments with this compound have shed light on the specific structural rearrangements that occur within the AT1 receptor during its activation. By introducing methionine residues at various positions within the receptor, which are selectively targeted by the photoactivated Bpa group, researchers have been able to map the proximity of the ligand's C-terminus to different transmembrane domains (TMDs). nih.gov Studies have shown that the C-terminal residue of AngII analogs, such as the Bpa8 in this compound, interacts with the inner portion of the seventh transmembrane domain (TM7). nih.gov Further refinement of this technique, by varying the temperature during photolysis, has revealed the dynamic nature of the ligand-receptor complex. nih.gov In the context of the constitutively active N111G mutant, which mimics an agonist-bound state, significant conformational changes were observed. These include a relative outward movement of TM6 and a closer positioning of TM2 and TM5 to the ligand-binding pocket, while TM3 showed a slight displacement. nih.gov These detailed structural insights are crucial for understanding the mechanics of receptor activation.
Functional Characterization in G Protein-Coupled Receptor (GPCR) Signaling
This compound has been extensively used to characterize the functional outcomes of AT1 receptor engagement, particularly concerning the canonical G protein-mediated pathways and the more recently appreciated β-arrestin-dependent signaling cascades.
Modulatory Effects on Canonical Gαq/11 Signaling Pathways (e.g., Inositol (B14025) Phosphate (B84403) Production)
The canonical signaling pathway activated by the endogenous ligand Angiotensin II (AngII) through the AT1 receptor involves the coupling to Gαq/11 proteins. This coupling leads to the activation of phospholipase C and the subsequent production of inositol phosphates (IP), which act as second messengers to mobilize intracellular calcium. nih.gov Functional assays have consistently demonstrated that this compound does not stimulate the production of inositol phosphates. nih.gov This lack of agonist activity on the Gαq/11 pathway has led to its classification as an antagonist for this specific signaling cascade. Its ability to bind to the receptor without initiating this downstream signal makes it an invaluable tool for isolating and studying other potential signaling pathways or for competitively inhibiting the effects of AngII.
Table 1: Effect of this compound on Inositol Phosphate Production
| Compound | Receptor | Assay | Result | Reference |
| This compound | Human AT1 Receptor | Inositol Phosphate Production | No significant increase | nih.gov |
| Angiotensin II | Human AT1 Receptor | Inositol Phosphate Production | Significant increase | nih.gov |
Role in Arrestin-Mediated Signaling Pathways
In addition to G protein-mediated signaling, GPCRs like the AT1 receptor can signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling. nih.gov While other synthetic AngII analogs, such as [Sar1,Ile4,Ile8]AngII (SII), have been identified as biased agonists that preferentially activate β-arrestin pathways without engaging G proteins, the role of this compound in this context is less directly defined. nih.govnih.govnih.gov There is a lack of direct experimental data from β-arrestin recruitment assays specifically for this compound. However, based on its characterization as a neutral antagonist for the Gq/11 pathway, it is inferred that this compound does not promote the active receptor conformation necessary for β-arrestin recruitment and subsequent signaling.
Characterization as a Neutral Antagonist or Biased Ligand in Specific Receptor Contexts
The concept of biased agonism, or functional selectivity, describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another. nih.gov Based on the available evidence, this compound is best characterized as a neutral antagonist for the AT1 receptor. It effectively binds to the receptor, as demonstrated by competitive binding assays, but it does not elicit a response in the canonical Gαq/11-mediated inositol phosphate production pathway. nih.gov As discussed, there is no current evidence to suggest that it promotes β-arrestin-mediated signaling. Therefore, in the context of both G protein and β-arrestin pathways, this compound does not appear to exhibit bias towards one over the other; rather, it seems to be inactive in both. This profile as a neutral antagonist makes it a crucial control compound in studies aiming to unravel the complexities of biased agonism at the AT1 receptor.
Advanced Methodologies and Applications of Sar1,bpa8 Angii in Receptor Research
Proteomic and Biochemical Techniques for Labeled Receptor Analysis
Photoaffinity labeling with radiolabeled [Sar1,Bpa8]AngII transforms the transient, non-covalent ligand-receptor interaction into a stable, covalent complex. This covalent bond is crucial for subsequent purification and analytical procedures that would otherwise be impossible due to the dissociation of the ligand from the receptor.
Resolution of Labeled Receptor Complexes by SDS-PAGE and Autoradiography
Once the AT1 receptor is covalently labeled with a radiolabeled version of this compound, such as ¹²⁵I-[Sar1,Bpa8]AngII, the resulting complex can be solubilized and subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This technique separates proteins based on their molecular weight. Following electrophoresis, the gel is exposed to X-ray film or a phosphorimager screen in a process called autoradiography. The radioactive iodine isotope emits energy that creates a dark band on the film, revealing the position and size of the labeled receptor.
Studies using similar photoaffinity labels for the angiotensin II receptor have shown that this method typically reveals a single radiolabeled protein band with an approximate molecular weight of 63,000 Daltons (63 kDa). nih.gov This finding is consistent with the known size of the AT1 receptor. The specificity of the labeling can be confirmed by conducting competition experiments where an excess of a non-radioactive, non-photoactivatable AT1 receptor antagonist is added prior to photolabeling. The absence of the radioactive band in the presence of the competitor confirms that the photoaffinity label is binding specifically to the AT1 receptor. Interestingly, while this compound has been shown to effectively label the AT2 receptor, its ability to covalently label the AT1 receptor is significantly lower, indicating a high degree of selectivity in its photo-crosslinking capabilities. libretexts.org
Site-Specific Cleavage and Fragment Analysis (e.g., V8 Protease, Cyanogen (B1215507) Bromide) for Mapping Contact Points
To pinpoint the specific region of the AT1 receptor that interacts with this compound, the covalently labeled receptor-ligand complex is subjected to site-specific cleavage. This involves the use of chemical reagents or proteases that cut the protein backbone at specific amino acid residues.
Cyanogen bromide (CNBr) is a chemical reagent that specifically cleaves the peptide bond C-terminal to methionine residues. By digesting the photolabeled receptor with CNBr and analyzing the resulting radioactive fragments by SDS-PAGE and autoradiography, researchers can narrow down the location of the covalent attachment site. nih.gov For example, if a radiolabeled fragment of a specific size is observed, its identity can be predicted based on the known locations of methionine residues in the AT1 receptor sequence. This approach has been successfully used with a variant of the probe, ¹²⁵I-[Sar1,p'-benzoyl-L-Phe8]AngII, to identify receptor domains that come into contact with the ligand. nih.gov
V8 Protease (Staphylococcus aureus protease V8) is an enzyme that specifically cleaves peptide bonds on the C-terminal side of glutamate and, to a lesser extent, aspartate residues. Similar to CNBr cleavage, digestion with V8 protease generates a distinct set of fragments. Analyzing which of these fragments retains the radiolabel provides further information to map the ligand contact points. By combining data from different cleavage agents, a more precise map of the ligand-binding pocket can be constructed. These fragmentation strategies have identified that the C-terminus of angiotensin II analogs interacts with the seventh transmembrane domain of the AT1 receptor.
High-Sensitivity Manual Edman Radiosequencing for Precise Residue Identification
After the labeled receptor has been cleaved into smaller fragments and the radioactive peptide has been isolated, the final step is to identify the exact amino acid residue that is covalently bound to the this compound probe. High-sensitivity manual Edman radiosequencing is a powerful, albeit technically demanding, method for this purpose.
The Edman degradation process involves sequentially removing one amino acid at a time from the N-terminus of a peptide. libretexts.orgwikipedia.org In each cycle of the degradation, the released amino acid derivative can be identified. When sequencing a radiolabeled peptide fragment, the radioactivity is monitored in the sample after each cycle. A significant drop in the radioactivity of the remaining peptide after a specific cycle indicates that the radiolabeled amino acid was removed in that step. This allows for the precise identification of the amino acid residue that was cross-linked to the photoaffinity label. This level of precision is critical for building accurate molecular models of the ligand-receptor interaction and understanding the specific contacts that govern binding and receptor activation.
Mutagenesis Strategies Coupled with Photolabeling
To further refine the understanding of the ligand-binding pocket and to correlate structural information with receptor function, mutagenesis strategies are often combined with photoaffinity labeling. These approaches involve systematically altering the amino acid sequence of the receptor and then assessing the impact of these changes on ligand binding and cross-linking.
Application of the Methionine Proximity Assay (MPA) for Ligand-Binding Pocket Definition
The Methionine Proximity Assay (MPA) is an elegant technique that leverages the preferential reaction of the benzophenone (B1666685) photolabel in this compound with methionine residues. nih.gov The assay involves creating a series of AT1 receptor mutants, where individual amino acids in the transmembrane domains are systematically replaced with methionine.
These methionine mutants are then expressed and photolabeled with ¹²⁵I-[Sar1,Bpa8]AngII (or a close variant). The labeled receptors are subsequently cleaved with cyanogen bromide (CNBr), which cuts at methionine residues. nih.gov If the newly introduced methionine is in close proximity to the bound photolabel, the CNBr cleavage pattern will be altered compared to the wild-type receptor. nih.govnih.gov This altered pattern, detected by autoradiography, serves as a positive signal, indicating that the mutated residue is part of the ligand-binding pocket. A comprehensive MPA study involving 44 methionine mutants of the AT1 receptor identified several residues in transmembrane domains (TMD) III, VI, and VII that form the binding pocket for the C-terminal end of the angiotensin II analog. nih.gov
| Transmembrane Domain (TMD) | Identified Residues | Significance |
|---|---|---|
| TMD III | L112, Y113 | Forms part of the outer wall of the binding pocket. |
| TMD VI | F249, W253, H256, T260 | Contributes to the core of the ligand interaction site. |
| TMD VII | F293, N294, N295, C296, L297 | Forms a critical contact surface for the C-terminus of the ligand. nih.gov |
Site-Directed Mutagenesis (e.g., Cysteine Accessibility Method, Alanine Scanning) for Functional Correlation
Site-directed mutagenesis allows for the targeted substitution of specific amino acids to probe their functional importance. When combined with photolabeling, these techniques provide a powerful link between structure and function.
The Substituted Cysteine Accessibility Method (SCAM) is used to identify which amino acid residues are located in water-accessible crevices, such as the ligand-binding pocket. wikipedia.orgoup.com In this method, residues within a region of interest are individually mutated to cysteine. The mutant receptors are then exposed to a charged, sulfhydryl-specific reagent like methanethiosulfonate-ethylammonium (MTSEA). oup.com If the introduced cysteine is accessible, MTSEA will covalently modify it, which can alter ligand binding. A significant reduction in the binding of a radioligand after MTSEA treatment indicates that the mutated residue lines the binding pocket. oup.com This method has been used to map the conformational changes in the AT1 receptor's transmembrane domains during activation. oup.com
Alanine scanning mutagenesis is a technique where individual amino acid residues are systematically replaced with alanine. researchgate.net Alanine is chosen because its small, non-reactive methyl side chain removes the specific contribution of the original amino acid's side chain without introducing major steric or chemical disturbances. By comparing the binding affinity and functional response of the alanine mutants to the wild-type receptor, researchers can identify "hot spots" – key residues that are critical for high-affinity binding and receptor activation. For instance, alanine scanning has been used to identify charged residues in the AT1 receptor that are crucial for the binding of angiotensin II and its analogs. researchgate.net
| Method | Principle | Information Gained | Example Application |
|---|---|---|---|
| Cysteine Accessibility Method (SCAM) | Mutate residues to cysteine and probe accessibility with a sulfhydryl reagent. wikipedia.orgoup.com | Identifies residues lining water-accessible channels and pockets; maps conformational changes. | Mapping the movement of TMD6 of the AT1 receptor upon activation. oup.com |
| Alanine Scanning Mutagenesis | Systematically replace residues with alanine to remove side-chain interactions. researchgate.net | Identifies residues critical for ligand binding affinity and receptor function ("hot spots"). | Evaluating the role of charged residues like Arg23 in the binding of angiotensin II. researchgate.net |
Biophysical and Computational Modeling Approaches
The elucidation of the intricate mechanisms governing G protein-coupled receptor (GPCR) function has been profoundly advanced by the application of sophisticated biophysical and computational techniques. The angiotensin II analog, this compound, serves as a powerful molecular tool in these investigations, enabling detailed exploration of receptor-ligand interactions, conformational dynamics, and signaling pathways. This section explores the advanced methodologies that leverage this compound to unravel the complexities of angiotensin receptor research.
Molecular Modeling and Docking Simulations of this compound-Receptor Complexes
Molecular modeling and docking simulations provide invaluable atomic-level insights into the binding of this compound to its receptors, primarily the angiotensin II type 1 receptor (AT1R). These computational approaches allow for the prediction and analysis of the binding pose, the key interacting residues, and the conformational changes induced in both the ligand and the receptor upon complex formation.
Recent cryo-electron microscopy (cryo-EM) studies of the human AT1R in complex with a Gq protein and bound to a balanced agonist, Sar1-AngII (a variant of this compound), have provided high-resolution structural data that serves as a foundation for highly accurate molecular modeling. nih.gov These studies reveal that Sar1-AngII settles into the binding pocket in a manner similar to other peptide agonists, but with distinct conformational features. nih.gov The C-terminal phenylalanine of Sar1-AngII, for instance, adopts a fixed conformation that is stabilized by the coupling of the Gq protein. nih.gov
Docking simulations, guided by such structural data, have elucidated the specific molecular interactions that anchor Sar1-AngII within the AT1R binding site. These interactions are a combination of hydrogen bonds, salt bridges, and hydrophobic contacts. nih.gov For example, the arginine at position 2 of the peptide forms crucial polar interactions with aspartate residues D263 and D281 of the receptor, stabilizing the N-terminus of the ligand. nih.gov Concurrently, the C-terminus is fixed through hydrogen bonds between R167 and H6, and K199 and F8. nih.gov
| This compound Residue | AT1R Interacting Residue | Interaction Type |
|---|---|---|
| Arg2 | Asp263 (6.58) | Salt Bridge/Polar |
| Arg2 | Asp281 (7.32) | Salt Bridge/Polar |
| Ile5 | Tyr92 (ECL1) | Hydrophobic |
| His6 | Arg167 (4.64) | Hydrogen Bond |
| Pro7 | Trp84 (2.60) | Hydrophobic |
| Bpa8 (Phe8 analog) | Lys199 (5.42) | Hydrogen Bond |
These detailed interaction maps, derived from a combination of experimental structures and computational modeling, are instrumental in understanding the structural basis of AT1R activation and in the rational design of novel ligands with specific signaling properties.
Integration with Fluorescence-Based Techniques (e.g., FRET, BRET, FRAP) for Live Cell Studies
The dynamic nature of receptor signaling is best studied in the context of living cells. Fluorescence-based techniques such as Förster Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET), and Fluorescence Recovery After Photobleaching (FRAP) are powerful tools for monitoring the real-time molecular events initiated by ligand binding.
BRET, in particular, has been effectively utilized in studies involving angiotensin receptors. This technique measures the energy transfer between a bioluminescent donor (like a luciferase) and a fluorescent acceptor (like a fluorescent protein) that are fused to interacting proteins. mdpi.comfrontiersin.org For instance, BRET assays have been employed to validate the functional coupling of Gq to the AT1R upon activation by Sar1-AngII. nih.gov By measuring the change in the BRET signal, researchers can quantify the agonist-induced interaction between the receptor and its signaling partners in live cells, providing a dynamic readout of receptor activation. nih.gov
FRET operates on a similar principle but uses a fluorescent donor instead of a bioluminescent one. nih.gov It is highly sensitive to the distance between the donor and acceptor molecules, making it ideal for studying conformational changes within a single receptor or the dimerization of receptors upon ligand binding. While specific FRET studies focusing solely on this compound are not extensively documented, the methodology is well-suited for investigating the conformational dynamics of AT1R that are predicted by molecular modeling in response to this specific ligand.
FRAP is another valuable technique for studying the mobility of receptors on the cell surface. nih.govteledynevisionsolutions.comwikipedia.org In a FRAP experiment, a laser is used to photobleach the fluorescently-labeled receptors in a small area of the cell membrane. The rate at which fluorescence recovers in this area, as unbleached receptors diffuse into it, provides information about the receptor's mobility. teledynevisionsolutions.comwikipedia.org This can be used to study how the binding of this compound might affect the diffusion dynamics and localization of AT1R in the plasma membrane, potentially influencing receptor clustering and signaling efficacy.
| Technique | Principle | Application in this compound Research |
|---|---|---|
| BRET | Energy transfer from a bioluminescent donor to a fluorescent acceptor. | Quantifying the interaction between AT1R and Gq proteins in live cells upon this compound stimulation. |
| FRET | Energy transfer between two fluorescent molecules (donor and acceptor). | Studying conformational changes within the AT1R or receptor dimerization induced by this compound binding. |
| FRAP | Measuring the rate of fluorescence recovery in a photobleached area. | Investigating the mobility and diffusion dynamics of AT1R in the cell membrane in the presence of this compound. |
Structural Insights into Receptor Isoform Interactions
The renin-angiotensin system includes two major receptor subtypes, AT1R and AT2R, which often mediate opposing physiological effects. nih.govnih.gov Understanding the structural basis for how ligands like this compound interact differently with these isoforms is crucial for developing selective drugs. Although AT1R and AT2R share approximately 34% sequence identity, the structural differences in their ligand-binding pockets dictate their selectivity for various compounds. nih.govnih.gov
Structural studies and molecular modeling have revealed key differences in the architecture of the binding sites of AT1R and AT2R. nih.gov These differences can explain why angiotensin II and its analogs may exhibit varying affinities and efficacies at the two receptor subtypes. For instance, the shape and electrostatic potential of the binding pockets differ, leading to distinct interactions with the ligand.
While high-resolution structures of this compound in complex with AT2R are not as readily available as those for AT1R, comparative docking studies using homology models of AT2R can provide valuable predictive insights. By comparing the simulated binding pose and interaction energies of this compound in both AT1R and AT2R, researchers can identify the specific residues that contribute to its potential isoform selectivity. These computational predictions can then guide site-directed mutagenesis studies to experimentally validate the roles of these key residues in ligand binding and receptor activation. The insights gained from such studies are critical for the design of next-generation ligands with tailored selectivity for either AT1R or AT2R, offering the potential for more targeted therapeutic interventions.
Comparative Analysis with Other Angiotensin Ii Analogs and Photoprobes
Comparative Structure-Activity Relationship Studies
The biological activity of AngII analogs is profoundly influenced by substitutions at key positions, particularly at the N-terminus (position 1) and the C-terminus (position 8). The structure-activity relationship (SAR) of [Sar1,Bpa8]AngII is defined by modifications at both of these critical sites.
Position 1: The substitution of the native Aspartic Acid (Asp) with Sarcosine (B1681465) (Sar) is a common strategy in designing AngII analogs. Sarcosine, which is N-methylated glycine, confers resistance to degradation by aminopeptidases, thereby increasing the biological half-life of the peptide. Furthermore, this substitution is known to enhance receptor binding affinity without negatively impacting efficacy. nih.gov This modification is present in many synthetic agonists and antagonists to ensure higher stability and potency.
Position 8: The C-terminal residue, natively Phenylalanine (Phe), is a crucial determinant of agonist activity at the Angiotensin II Type 1 (AT1) receptor. The aromatic side chain of Phe8 interacts with key residues within the receptor's binding pocket, such as His256, which is critical for triggering the conformational changes that lead to Gq protein activation. nih.govsemanticscholar.org Replacing Phe8 with other amino acids can dramatically alter the ligand's functional properties. In this compound, the substitution of Phe8 with p-benzoyl-L-phenylalanine (Bpa) eliminates the G-protein activating capacity of the ligand, converting it from an agonist to an antagonist. nih.gov Similarly, replacing Phe8 with Ile, as in [Sar1,Ile8]AngII, also results in an antagonist. nih.govsemanticscholar.org These substitutions demonstrate that while the C-terminal residue is vital for binding, the specific nature of its side chain dictates the functional outcome, i.e., agonism versus antagonism or biased signaling.
The table below summarizes the functional consequences of these key substitutions in various AngII analogs.
| Compound Name | Substitution at Position 1 | Substitution at Position 8 | Primary Functional Outcome at AT1 Receptor |
| Angiotensin II | Asp (native) | Phe (native) | Full Agonist (Gq and β-arrestin pathways) |
| [Sar1]AngII | Sar | Phe (native) | Potent Agonist |
| This compound | Sar | Bpa | Antagonist |
| [Sar1,Ile8]AngII | Sar | Ile | Antagonist / β-arrestin-biased agonist |
| [Sar1,Val5,D-Phe8]AngII | Sar | D-Phe | β-arrestin-biased agonist |
Evaluation of Labeling Efficiency and Reactivity Profile against Other Photoprobes (e.g., Bpa versus Trifluoromethyl-diazirine-phenylalanine (Tdf))
This compound is a photoprobe due to the incorporation of Bpa. The choice of the photoactivatable group is critical as it determines the efficiency, specificity, and conditions required for covalent labeling. A comparison between Bpa and another commonly used photoprobe, 3-(trifluoromethyl)-3H-diazirin-3-yl]-l-phenylalanine (Tdf), reveals distinct reactivity profiles.
p-benzoyl-L-phenylalanine (Bpa): This probe contains a benzophenone (B1666685) group, which upon excitation with UV light (typically 350-365 nm), forms a reactive triplet diradical. nih.gov A significant advantage of Bpa is its low reactivity with water, making it highly suitable for studies in aqueous biological systems. nih.gov The activation process is also reversible; if the excited diradical does not encounter a suitable C-H bond for hydrogen abstraction, it can relax to its ground state and be re-excited, increasing the probability of a successful crosslinking event over time. nih.govnih.gov However, Bpa often exhibits lower quantum yields and may require longer irradiation times, which can potentially damage biological samples. nih.govresearchgate.net Some studies have noted that Bpa shows a preference for reacting with methionine residues. researchgate.net
Trifluoromethyl-diazirine-phenylalanine (Tdf): This probe belongs to the diazirine class of photo-crosslinkers. Upon irradiation with UV light (350-380 nm), it irreversibly extrudes nitrogen gas to generate a highly reactive carbene intermediate. nih.govrsc.org Carbenes are generally more reactive than the diradical species generated by benzophenones, leading to higher crosslinking efficiency and requiring shorter irradiation times. researchgate.netnih.gov This can be advantageous for capturing transient or weak interactions and minimizing UV-induced damage. researchgate.net Unlike Bpa, the carbene generated from Tdf is not selective for methionine and reacts more broadly with various amino acid residues. A direct comparison using AngII analogs showed that a Tdf-containing probe was more reactive and less selective than its Bpa-containing counterpart, which can allow for a more precise mapping of ligand contact points. researchgate.net However, diazirines can be quenched by water, which may reduce their labeling efficiency in certain contexts. nih.gov
The following table provides a comparative overview of the key features of Bpa and Tdf photoprobes.
| Feature | p-benzoyl-L-phenylalanine (Bpa) | Trifluoromethyl-diazirine-phenylalanine (Tdf) |
| Photoreactive Group | Benzophenone | Trifluoromethyl-phenyl-diazirine |
| Activation Wavelength | ~350-365 nm | ~350-380 nm |
| Reactive Species | Triplet Diradical | Carbene |
| Reactivity | Moderately reactive; preferential insertion into C-H bonds | Highly reactive; inserts into various bonds (e.g., C-H, O-H) |
| Activation | Reversible (can be re-excited if no reaction occurs) | Irreversible (extrusion of N2 gas) |
| Reactivity with Water | Low | Can be quenched by water |
| Crosslinking Yield | Generally lower; may require longer UV exposure | Generally higher; requires shorter UV exposure |
| Selectivity | Can show preference for certain residues, like Methionine | Less selective, providing broader contact mapping |
Contrasting Receptor Binding and Functional Selectivity with Other Angiotensin II Analogs (e.g., [Sar1,Bpa1]AngII, [Sar1,Ile8]AngII, [Sar1,Val5,D-Phe8]AngII)
The pharmacological profile of this compound is distinguished by its unique receptor binding affinities and its remarkable functional selectivity in photo-labeling experiments when compared to other AngII analogs.
This compound: This analog displays high affinity for both major Angiotensin II receptor subtypes. It binds with a dissociation constant (Kd) of 6.5 nM to the AT1 receptor and shows an even higher affinity for the AT2 receptor, with a Kd of 0.39 nM. nih.gov Despite binding to both receptors, its most notable feature is its utility as a selective photolabeling tool. Upon photoactivation, it efficiently and covalently labels the AT2 receptor, but does not covalently label the AT1 receptor. nih.gov This functional selectivity makes it an invaluable tool for specifically investigating the biochemistry of the AT2 receptor. Functionally, it acts as a non-competitive antagonist on the AT1 receptor. nih.gov
[Sar1,Ile8]AngII: Also known as Sarilesin, this compound is a well-characterized peptide antagonist of the AT1 receptor and is often used as a reference antagonist in binding and functional assays. nih.govmdpi.com Its binding affinity for the AT1 receptor is in the low nanomolar range. osti.gov While primarily known as an antagonist, it is also considered a β-arrestin-biased agonist, meaning it blocks G-protein signaling but can still promote β-arrestin recruitment to the receptor. embopress.orgnih.gov
[Sar1,Val5,D-Phe8]AngII: This analog is another example of a "biased" ligand. The substitutions at positions 5 and 8 are designed to favor β-arrestin-mediated signaling pathways over classical G-protein activation at the AT1 receptor. Such biased agonists are instrumental in dissecting the distinct downstream signaling consequences of G-protein versus β-arrestin pathways. nih.govsemanticscholar.org
[Sar1,Bpa1]AngII: In contrast to the other analogs, specific receptor binding and functional selectivity data for [Sar1,Bpa1]AngII are not widely available in the scientific literature. The placement of the bulky, photoreactive Bpa group at the N-terminus would represent a significant structural departure from native AngII, and its effects on receptor interaction are not well-documented, precluding a direct comparative analysis.
The table below summarizes the available receptor binding data for these key AngII analogs.
| Compound Name | AT1 Receptor Affinity (Kd/Ki) | AT2 Receptor Affinity (Kd/Ki) | Key Functional Characteristic |
| This compound | 6.5 nM (Kd) nih.gov | 0.39 nM (Kd) nih.gov | Non-competitive antagonist; Selectively photolabels AT2 receptor with high yield. nih.gov |
| [Sar1,Ile8]AngII | ~3-fold lower than AngII osti.gov | ~3-fold lower than AngII osti.gov | Antagonist / β-arrestin-biased agonist. |
| [Sar1,Val5,D-Phe8]AngII | Data not available | Data not available | β-arrestin-biased agonist. |
| [Sar1,Bpa1]AngII | Data not available | Data not available | Data not available. |
Emerging Research Avenues Utilizing Sar1,bpa8 Angii and Its Derivatives
Investigation of Angiotensin Receptor Oligomerization and Heterodimerization Dynamics
The propensity of G protein-coupled receptors (GPCRs), including the angiotensin II receptors (AT1R and AT2R), to form dimers and higher-order oligomers is a critical aspect of their function, influencing signaling, ligand binding, and receptor trafficking. The use of photoaffinity labeling with probes like [Sar1,Bpa8]AngII provides a direct method to investigate these interactions in their native membrane environment.
The incorporation of the Bpa residue at position 8 allows for the formation of a covalent bond between the ligand and its receptor upon photoactivation. This cross-linking capability is instrumental in "freezing" the ligand-receptor complex and any closely associated proteins, such as other receptor protomers in an oligomeric assembly. Subsequent biochemical analysis, such as co-immunoprecipitation and gel electrophoresis, can then identify these interacting partners.
Research has demonstrated that GPCRs can exist as homo- and hetero-oligomers. nih.gov The detection of such complexes has been facilitated by techniques like resonance energy transfer and co-immunoprecipitation. nih.gov The application of photoactivatable probes like this compound offers a complementary and powerful approach. For instance, if AT1R and AT2R form heterodimers, photolabeling with a radiolabeled version of this compound that binds to one receptor subtype could potentially allow for the co-purification of the other, providing direct evidence of their physical interaction. While a study using this compound showed it to be a selective photoaffinity probe for the AT2 receptor, it did not covalently label the AT1 receptor, suggesting a high degree of selectivity in its photolabeling. nih.govscholaris.ca This selectivity itself is a valuable tool for mapping the ligand-binding pocket and understanding the structural basis of receptor-ligand interactions within a potential oligomeric complex.
| Probe | Receptor Selectivity | Application in Oligomerization Studies |
| This compound | Selective for AT2 receptor photolabeling nih.gov | Can be used to trap and identify proteins interacting with the AT2 receptor, including potential partner receptors in heterodimers. |
| Azido-derivatives | Used for photolabeling AT1 receptors nih.gov | Can be employed to study AT1 receptor homodimers and its interaction with other signaling proteins. |
Contributions to High-Resolution GPCR Structural Determination Efforts
Obtaining high-resolution structures of GPCRs in their various conformational states is a major goal in structural biology, as it provides a blueprint for structure-based drug design. rsc.org The inherent flexibility of GPCRs, however, makes them challenging targets for techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.gov
The development of stabilizing techniques, such as the use of nanobodies or engineering more stable receptor variants, has been crucial for recent successes in GPCR structural determination. rsc.orgnih.gov Photoactivatable ligands like this compound can contribute significantly to these efforts. By covalently locking the ligand into the binding pocket, the receptor can be stabilized in a specific conformation (e.g., an agonist-bound active state). This stabilization can facilitate crystallization or improve the resolution of cryo-EM reconstructions by reducing conformational heterogeneity.
For example, the cryo-EM structure of the human AT1R in complex with the balanced agonist Sar1-AngII and Gq protein has been determined at high resolution. nih.gov This success with a closely related analogue highlights the potential of using modified angiotensin peptides for structural studies. The introduction of a Bpa residue in this compound offers the added advantage of covalent attachment, which could further stabilize the ligand-receptor complex for structural analysis. This is particularly valuable for capturing transient or less stable conformational states that are difficult to study with non-covalent ligands.
| Angiotensin II Analogue | Method | Contribution to Structural Biology |
| Sar1-AngII | Cryo-Electron Microscopy | Enabled the determination of the active-state structure of the AT1R-Gq complex, revealing molecular mechanisms of signaling. nih.gov |
| This compound | Photoaffinity Labeling | Potential to stabilize specific receptor conformations through covalent binding, aiding in high-resolution structural determination of the AT2 receptor. nih.gov |
Development of Next-Generation Photoactivatable Probes for Complex Ligand-Receptor Systems
The success of this compound as a selective photoaffinity probe for the AT2 receptor underscores the value of developing sophisticated chemical tools to dissect complex biological systems. nih.gov The principle of incorporating photoactivatable amino acids like Bpa into peptide ligands is a versatile strategy that is being expanded to create a new generation of probes with enhanced functionalities. nih.govnih.gov
Modern approaches to probe development focus on creating bifunctional or even trifunctional molecules. rsc.org These next-generation probes can include:
A photoreactive group (e.g., Bpa): For covalent attachment to the target receptor. nih.gov
A reporter tag (e.g., biotin, a fluorophore, or a radioactive isotope): For detection, visualization, and purification of the labeled receptor complex. rsc.org
A "clickable" handle (e.g., an alkyne or azide (B81097) group): This allows for the attachment of various reporter tags after the photolabeling reaction via click chemistry, offering greater flexibility in experimental design. nih.gov
The synthesis of such multi-functional probes allows for a wider range of applications. For example, a biotinylated and photoreactive angiotensin II analogue could be used to first covalently label the receptor and then be purified using avidin (B1170675) affinity chromatography, facilitating the identification of the receptor and its binding partners. rsc.org The development of these advanced probes is crucial for moving beyond simple binding studies to a more dynamic and comprehensive understanding of ligand-receptor interactions, receptor trafficking, and the composition of the receptor's signaling complex in its native cellular environment.
| Feature of Next-Gen Probes | Purpose | Example Application |
| Photoactivatable Group | Covalent cross-linking to the target. | Trapping the ligand in the binding pocket to study receptor-ligand interactions. nih.gov |
| Reporter Tag (Biotin/Fluorophore) | Detection, purification, and visualization. | Isolating the receptor-ligand complex for mass spectrometry analysis to identify interacting proteins. rsc.org |
| Clickable Handle | Versatile and modular attachment of reporters. | Labeling with different fluorophores for multi-color imaging experiments. nih.gov |
Q & A
Q. How should conflicting data on AngII analogue efficacy (e.g., this compound vs. wild-type AngII) be presented in publications?
Q. What guidelines ensure rigorous reporting of molecular modeling results for this compound-hAT1 complexes?
- Answer: Include:
- Force Field Parameters : Specify software (e.g., INSIGHTII) and minimization protocols .
- Validation Metrics : Root-mean-square deviation (RMSD) values for model stability and docking scores .
- Accession Codes : Deposit models in public repositories (e.g., Protein Data Bank) if available .
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